![molecular formula C19H19NO4 B5799729 2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)
2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione, commonly known as IBOD, is a chemical compound that has gained significant attention in the field of medicinal chemistry. IBOD is a heterocyclic compound that consists of a fused isoindole and pyrrolidine ring system. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of IBOD is not fully understood. However, studies have suggested that IBOD exerts its biological activities by modulating various signaling pathways. IBOD has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival. IBOD has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
IBOD has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that IBOD can inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. In vivo studies have demonstrated that IBOD can reduce tumor growth, decrease inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of IBOD is its broad range of biological activities. This makes it a promising candidate for the development of novel therapeutics. However, the limitations of IBOD include its low solubility and stability, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on IBOD. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of IBOD. Another area of research is the elucidation of the exact mechanism of action of IBOD. This will help to identify potential targets for therapeutic intervention. Additionally, further studies are needed to investigate the potential of IBOD as a treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Synthesemethoden
The synthesis of IBOD involves the reaction of 4-isobutoxybenzylamine with phthalic anhydride in the presence of a catalyst. The reaction proceeds through a cyclization process, which results in the formation of IBOD. This method has been optimized to produce high yields of IBOD with excellent purity.
Wissenschaftliche Forschungsanwendungen
IBOD has been extensively studied for its potential therapeutic applications. One of the major areas of research is the anti-inflammatory and analgesic properties of IBOD. Studies have shown that IBOD can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. IBOD has also been found to exhibit antitumor properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[[4-(2-methylpropoxy)phenyl]methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13(2)11-23-15-9-7-14(8-10-15)12-24-20-18(21)16-5-3-4-6-17(16)19(20)22/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSQTVFMBYONLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-methylpropoxy)benzyl]oxy}-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)
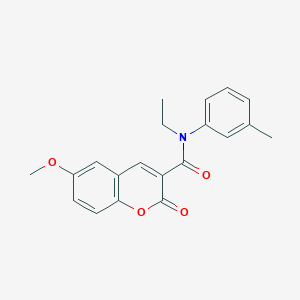
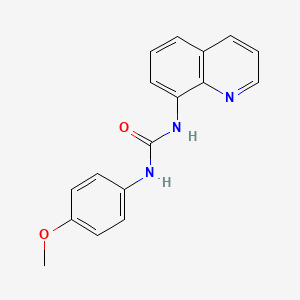
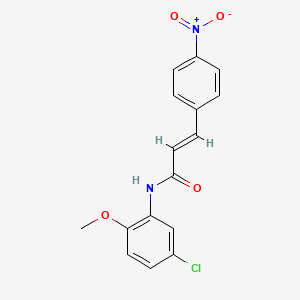
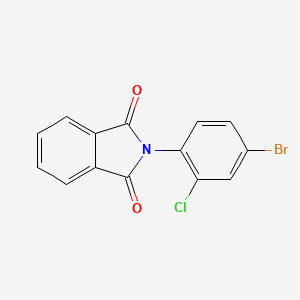

![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
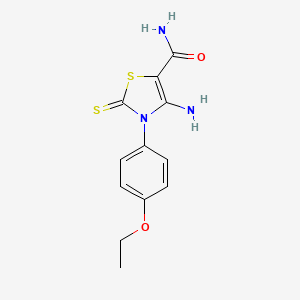

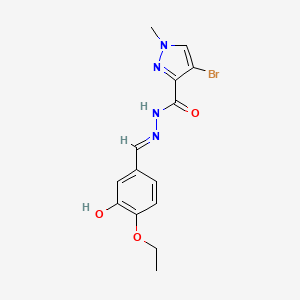
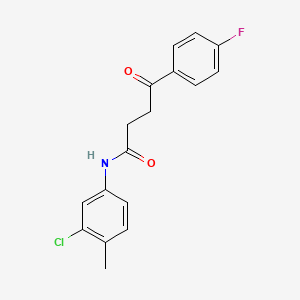
![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)